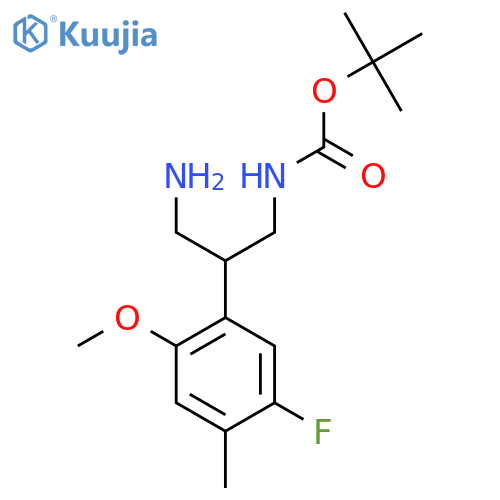

Cas no 2229435-46-3 (tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate)

tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate

- EN300-1899146

- tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate

- 2229435-46-3

-

- インチ: 1S/C16H25FN2O3/c1-10-6-14(21-5)12(7-13(10)17)11(8-18)9-19-15(20)22-16(2,3)4/h6-7,11H,8-9,18H2,1-5H3,(H,19,20)

- InChIKey: ZFGGVRKYIDVQLO-UHFFFAOYSA-N

- SMILES: FC1C(C)=CC(=C(C=1)C(CN)CNC(=O)OC(C)(C)C)OC

計算された属性

- 精确分子量: 312.18492083g/mol

- 同位素质量: 312.18492083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 22

- 回転可能化学結合数: 7

- 複雑さ: 360

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6Ų

- XLogP3: 2.2

tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1899146-0.05g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 0.05g |

$1381.0 | 2023-09-18 | ||

| Enamine | EN300-1899146-2.5g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 2.5g |

$3220.0 | 2023-09-18 | ||

| Enamine | EN300-1899146-1.0g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 1g |

$1643.0 | 2023-06-01 | ||

| Enamine | EN300-1899146-0.5g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 0.5g |

$1577.0 | 2023-09-18 | ||

| Enamine | EN300-1899146-0.25g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 0.25g |

$1513.0 | 2023-09-18 | ||

| Enamine | EN300-1899146-10.0g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 10g |

$7065.0 | 2023-06-01 | ||

| Enamine | EN300-1899146-1g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 1g |

$1643.0 | 2023-09-18 | ||

| Enamine | EN300-1899146-10g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 10g |

$7065.0 | 2023-09-18 | ||

| Enamine | EN300-1899146-0.1g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 0.1g |

$1447.0 | 2023-09-18 | ||

| Enamine | EN300-1899146-5.0g |

tert-butyl N-[3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propyl]carbamate |

2229435-46-3 | 5g |

$4764.0 | 2023-06-01 |

tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate 関連文献

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamateに関する追加情報

tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate: A Comprehensive Overview

The compound tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate, with the CAS number 2229435-46-3, is a complex organic molecule that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a tert-butyl group attached to a carbamate functional group, with a substituted phenyl ring containing fluoro, methoxy, and methyl substituents. These features make it a versatile compound with promising prospects in drug development and material synthesis.

Recent studies have highlighted the importance of tert-butyl carbamates in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the fluoro group at the 5-position of the phenyl ring introduces electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties. Similarly, the methoxy group at position 2 enhances the molecule's solubility and stability, making it more amenable for biological applications. The methyl group at position 4 further contributes to the compound's hydrophobicity, which is crucial for interactions with biological targets such as enzymes or receptors.

The synthesis of tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate involves a multi-step process that typically includes nucleophilic substitution, amide bond formation, and functional group transformations. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements of modern pharmaceutical standards. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are essential for studying stereo-specific biological activities.

In terms of applications, this compound has shown potential as a precursor for more complex molecules with therapeutic value. Its ability to undergo various chemical transformations makes it an ideal building block for constructing bioactive agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders. For example, studies have demonstrated that derivatives of this compound can modulate key signaling pathways involved in cell proliferation and apoptosis.

The physical and chemical properties of tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate have been extensively characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies provide critical insights into its molecular conformation, stability under different conditions, and interaction with other molecules. Such information is invaluable for predicting its behavior in biological systems and optimizing its formulation for therapeutic use.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on evaluating its biodegradability under various environmental conditions, including soil microbial activity and aquatic systems. These studies aim to ensure that the compound's use does not pose significant risks to ecosystems while maintaining its effectiveness in intended applications.

In conclusion, tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate represents a promising compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and analytical techniques, positions it as a valuable tool for addressing challenges in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.

2229435-46-3 (tert-butyl N-3-amino-2-(5-fluoro-2-methoxy-4-methylphenyl)propylcarbamate) Related Products

- 2227777-42-4(4-bromo-3-(3R)-3-hydroxybutylbenzonitrile)

- 2138586-19-1(5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)

- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)

- 1564452-03-4(4-ethyl-5-(propan-2-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)

- 2228257-00-7(4-(1,1-difluoro-3-hydroxypropyl)-N,N-dimethylbenzamide)

- 1248907-73-4(3-Benzyl-1-ethylpiperazine)

- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)

- 1805888-78-1(Ethyl 4-(2-bromopropanoyl)-3-(difluoromethoxy)benzoate)

- 2648928-90-7((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)

- 2172509-33-8(5-{2-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}pentanoic acid)